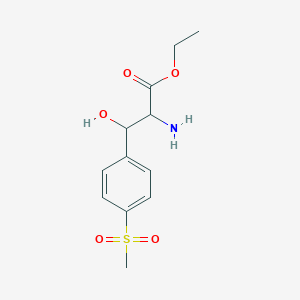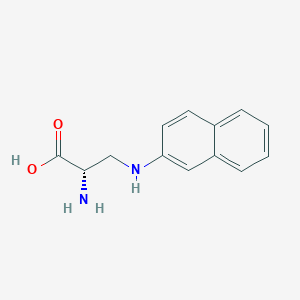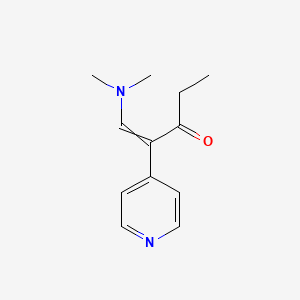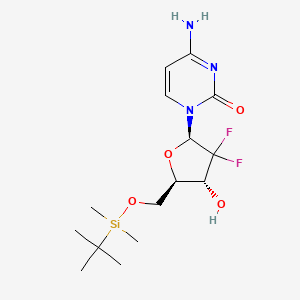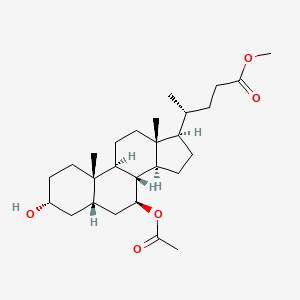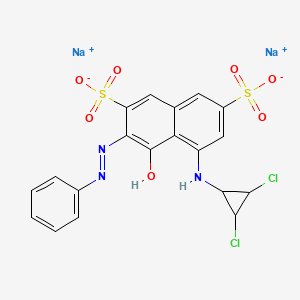
N,N-DiMethyl-d3-chloroacetaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethylchloroacetamide is a chemical compound with the molecular formula CHClNO . It has an average mass of 121.565 Da and a mono-isotopic mass of 121.029442 Da .
Synthesis Analysis
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are used as reactants in a variety of reactions . They can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds . A simple derivatization reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) was developed for the analysis of perfluorocarboxylic acids (PFCA, C4–C12) in solid samples by gas chromatography–mass spectrometry (GC–MS) .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylchloroacetamide consists of freely rotating bonds, H bond acceptors, and H bond donors . It has a molar refractivity of 29.2±0.3 cm³ .
Chemical Reactions Analysis
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can act as nucleophilic or electrophilic reagents . They can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Physical And Chemical Properties Analysis
N,N-Dimethylchloroacetamide has a density of 1.1±0.1 g/cm³, a boiling point of 173.2±23.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.0±3.0 kJ/mol and a flash point of 58.5±22.6 °C .
Mechanism of Action
While the exact mechanism of action for N,N-DiMethyl-d3-chloroacetaMide is not specified in the search results, it’s worth noting that similar compounds like N,N-Dimethylformamide have been used in the treatment of specific medical conditions such as refractory rickets, hypoparathyroidism, and familial hypophosphatemia, as well as osteoporosis and chronic kidney disease .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of N,N-DiMethyl-d3-chloroacetaMide can be achieved through the reaction of N,N-DiMethyl-d3-acetamide with thionyl chloride.", "Starting Materials": [ "N,N-DiMethyl-d3-acetamide", "Thionyl chloride" ], "Reaction": [ "Add thionyl chloride dropwise to N,N-DiMethyl-d3-acetamide under reflux conditions.", "Continue refluxing the mixture for several hours until the reaction is complete.", "Cool the reaction mixture and remove excess thionyl chloride under reduced pressure.", "Add a small amount of water to the residue and extract the product with an organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N,N-DiMethyl-d3-chloroacetaMide as a colorless liquid." ] } | |
CAS RN |
1219802-19-3 |
Molecular Formula |
C4H2ClD6NO |
Molecular Weight |
127.6023907 |
synonyms |
N,N-DiMethyl-d3-chloroacetaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1141479.png)
